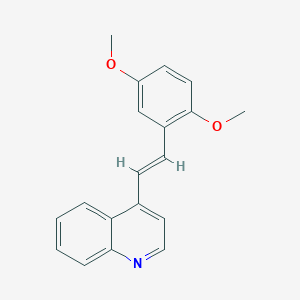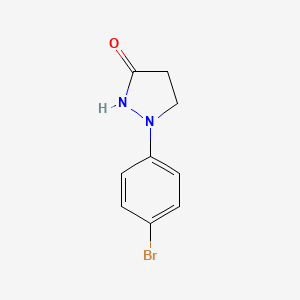
Methyl 2-decenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-decenoate is an organic compound belonging to the class of fatty acid esters. It is characterized by the presence of a methyl ester group attached to a decenoic acid chain. The compound has the molecular formula C11H20O2 and is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-decenoate can be synthesized through several methods. One common approach involves the olefin metathesis process, where fatty acid esters undergo a reaction to form terminal alkenes. This method is highly efficient and often employs ruthenium-based catalysts to facilitate the reaction . Another method involves the reaction of methyl oleate with alpha olefins, which significantly increases catalyst efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of renewable feedstocks such as soybean oil fatty acid methyl esters. The process includes a peroxide-scavenging feedstock pretreatment to enhance catalyst turnover numbers and reduce catalyst loadings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-decenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in this compound to a single bond, forming saturated esters.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and strong bases are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Various alkylated or functionalized esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-decenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of olefin metathesis and other catalytic processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive compounds.
Industry: This compound is used in the production of biodiesel and other renewable fuels.
Wirkmechanismus
The mechanism of action of methyl 2-decenoate involves its interaction with various molecular targets and pathways. In catalytic processes, the compound undergoes metathesis reactions facilitated by metal-based catalysts, leading to the formation of terminal alkenes . In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-decenoate can be compared with other similar compounds, such as:
Methyl 5-decenoate: Another unsaturated methyl ester with a double bond at the fifth position.
Methyl 9-decenoate: An unsaturated methyl ester with a double bond at the ninth position.
Methyl decanoate: A saturated methyl ester without any double bonds.
Uniqueness
This compound is unique due to its specific double bond position, which influences its reactivity and applications in various fields. Its ability to undergo efficient olefin metathesis reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
2482-39-5 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
methyl dec-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
VVBWOSGRZNCEBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCC=CC(=O)OC |
Isomerische SMILES |
CCCCCCC/C=C/C(=O)OC |
Kanonische SMILES |
CCCCCCCC=CC(=O)OC |
Key on ui other cas no. |
7367-85-3 2482-39-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![d[-Arg-2]KYOTORPHAN ACETATE](/img/structure/B1623574.png)











